

Application Notes and Protocols for Antifungal Assays of Sdz 90-215

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdz 90-215 is an experimental cyclic peptide with significant antifungal activity against a range of pathogenic yeasts. Its unique mechanism of action, targeting the biosynthesis of the fungal cell wall, makes it a compound of interest for further investigation and potential drug development. These application notes provide detailed protocols for determining the antifungal potency of **Sdz 90-215** and for assessing its interaction with other antifungal agents. The methodologies are based on established standards for antifungal susceptibility testing to ensure reproducibility and comparability of results.

Sdz 90-215 functions by inhibiting Vrg4, an essential GMP/GDP-mannose exchanger located in the Golgi complex.[1][2] This inhibition disrupts the supply of mannose substrates required for mannosyltransferase activity, thereby interfering with the synthesis of mannan, a critical component of the fungal cell wall.[1][2] This novel mechanism suggests potential for synergistic or additive effects when combined with other classes of antifungal drugs.

Data Presentation

The in vitro activity of **Sdz 90-215** has been quantified against several yeast species. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values and the nature of its interaction with the echinocandin antifungal, micafungin.



Fungal Species	Strain	IC50 of Sdz 90- 215 (μΜ)	Combination with Micafungin	Combination Index (CI)
Candida albicans	CAI4	1.33[1][2]	Additive	~1.0[3][4][5]
Saccharomyces cerevisiae	BY4741	~9.31 (7-fold higher than C. albicans)[1][2]	Not Reported	Not Reported
Candida glabrata	BG2	~9.31 (7-fold higher than C. albicans)[1][2]	Additive	~1.0[3]
Candida tropicalis	Not Specified	Active (IC50 not reported)[1]	Not Reported	Not Reported
Candida guilliermondii	Not Specified	Active (IC50 not reported)[1]	Not Reported	Not Reported
Candida krusei	Not Specified	Active (IC50 not reported)[1]	Not Reported	Not Reported

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.[6][7][8]

1. Materials

- Sdz 90-215 powder
- · Dimethyl Sulfoxide (DMSO) for stock solution
- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)



- Sterile 96-well flat-bottom microtiter plates
- Fungal strains (e.g., Candida albicans ATCC 90028 for quality control)
- Sabouraud Dextrose Agar (SDA) plates
- Sterile saline (0.85% NaCl)
- Spectrophotometer
- Humidified incubator (35°C)
- 2. Preparation of Reagents
- **Sdz 90-215** Stock Solution: Dissolve **Sdz 90-215** in DMSO to create a high-concentration stock (e.g., 1280 μg/mL). Store at -20°C or lower.
- Fungal Inoculum:
 - Subculture the yeast strain on an SDA plate and incubate at 35°C for 24-48 hours.
 - Harvest several colonies and suspend them in sterile saline.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
 - Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
- 3. Assay Procedure
- Prepare serial two-fold dilutions of **Sdz 90-215** in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 64 μ g/mL to 0.06 μ g/mL.
- Add 100 μL of each drug dilution to the appropriate wells.
- Add 100 µL of the standardized fungal inoculum to each well.



- Include a positive control well (inoculum without drug) and a negative control well (medium only).
- Seal the plate and incubate at 35°C for 24-48 hours.
- 4. Endpoint Determination
- The MIC is defined as the lowest concentration of Sdz 90-215 that causes a significant diminution of growth (typically ≥50% inhibition) compared to the drug-free growth control well. The endpoint can be read visually or with a microplate reader at 490 nm.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the interaction between **Sdz 90-215** and a second antifungal agent (e.g., micafungin).

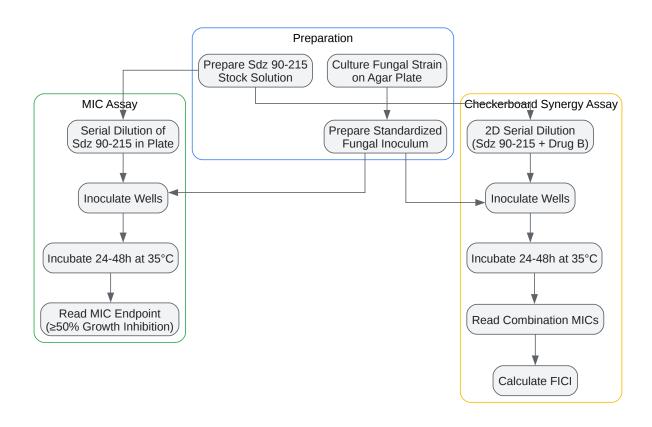
- 1. Materials
- Same as Protocol 1, plus a second antifungal agent (Drug B).
- 2. Assay Procedure
- In a 96-well plate, prepare serial two-fold dilutions of **Sdz 90-215** (Drug A) horizontally (e.g., across columns 1-10).
- Prepare serial two-fold dilutions of the second antifungal (Drug B) vertically (e.g., down rows A-G).
- The final volume in each well should be 200 μ L, consisting of 50 μ L of Drug A, 50 μ L of Drug B, and 100 μ L of the standardized fungal inoculum.
- Column 11 should contain dilutions of Drug A only, and Row H should contain dilutions of Drug B only, to determine their individual MICs under the same conditions.
- Include a drug-free growth control well.
- Incubate the plate at 35°C for 24-48 hours.



- 3. Data Analysis and Interpretation
- Determine the MIC of each drug alone and in combination.
- Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
 - FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
 - FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
- Calculate the Fractional Inhibitory Concentration Index (FICI) by summing the FIC values for each combination:
 - FICI = FIC of Drug A + FIC of Drug B
- Interpret the FICI value as follows:
 - Synergy: FICI ≤ 0.5
 - Additive/Indifference: 0.5 < FICI ≤ 4.0
 - Antagonism: FICI > 4.0

Visualizations Experimental Workflow Diagram



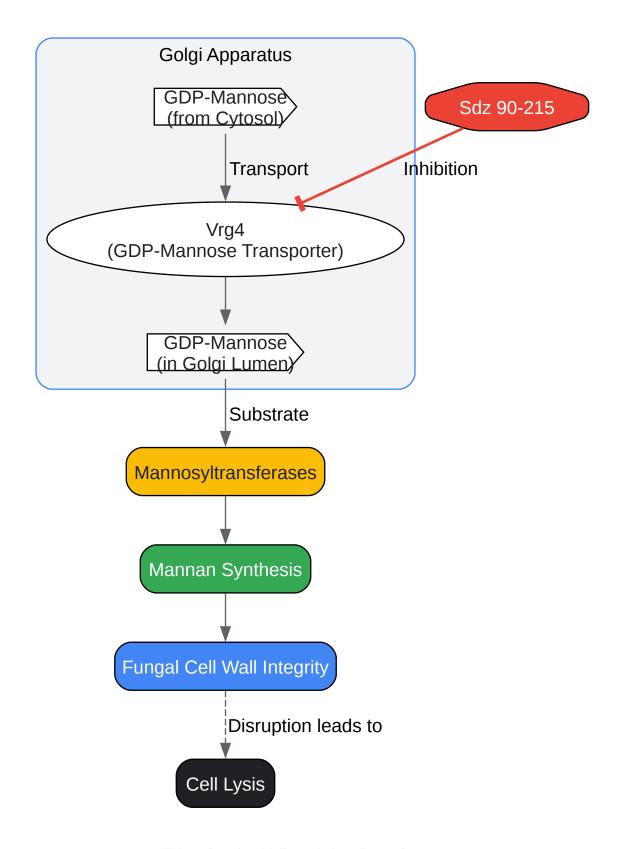


Click to download full resolution via product page

Caption: Workflow for MIC determination and checkerboard synergy assays.

Mechanism of Action Signaling Pathway





Click to download full resolution via product page

Caption: Sdz 90-215 inhibits Vrg4, disrupting mannan synthesis.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Auxin-Inducible Depletion of the Essentialome Suggests Inhibition of TORC1 by Auxins and Inhibition of Vrg4 by SDZ 90-215, a Natural Antifungal Cyclopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. M27 4th Edition | PDF | Infection | Microbiology [scribd.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Antifungal Assays of Sdz 90-215]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15598346#sdz-90-215-experimental-protocol-for-antifungal-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com